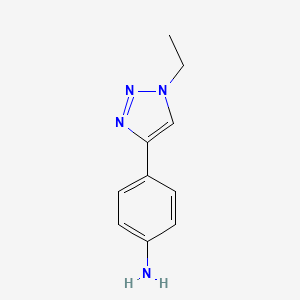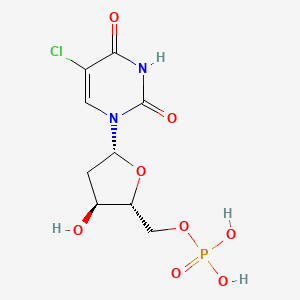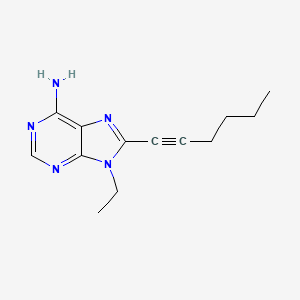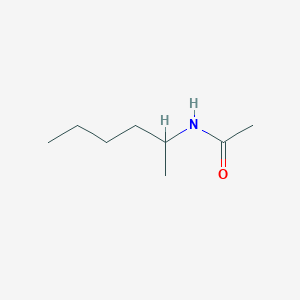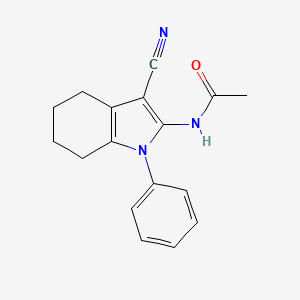
N-(3-Cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide: is a complex organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to an indole ring system. Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods: Industrial production methods for cyanoacetamides often involve solvent-free reactions, which are more economical and environmentally friendly. For example, the solvent-free reaction of aryl amines with ethyl cyanoacetate is a widely used method .
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-Cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide can undergo various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, where the cyano or acetamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Condensation Reagents: Common reagents include bidentate reagents such as hydrazines and amines.
Substitution Reagents: Reagents like halogens and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions are typically heterocyclic compounds, which are of significant interest in medicinal chemistry due to their potential biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-(3-Cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide is used as a precursor for the synthesis of various heterocyclic compounds . These compounds are valuable in the development of new materials and catalysts.
Biology and Medicine: In biology and medicine, indole derivatives, including this compound, have shown potential as therapeutic agents . They exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals .
Wirkmechanismus
The mechanism of action of N-(3-Cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide involves its interaction with various molecular targets and pathways. The cyano and acetamide groups play a crucial role in its biological activity by interacting with enzymes and receptors in the body . These interactions can lead to the inhibition of specific enzymes or the modulation of receptor activity, resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
- 3-Amino-1H-indazole-1-carboxamides
- Indole derivatives with various substitutions
Uniqueness: N-(3-Cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties . The presence of both cyano and acetamide groups allows for a wide range of chemical reactions and biological activities, making it a versatile compound in various fields of research .
Eigenschaften
CAS-Nummer |
90774-49-5 |
|---|---|
Molekularformel |
C17H17N3O |
Molekulargewicht |
279.34 g/mol |
IUPAC-Name |
N-(3-cyano-1-phenyl-4,5,6,7-tetrahydroindol-2-yl)acetamide |
InChI |
InChI=1S/C17H17N3O/c1-12(21)19-17-15(11-18)14-9-5-6-10-16(14)20(17)13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-10H2,1H3,(H,19,21) |
InChI-Schlüssel |
WUMUSJQPDSXMHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C2=C(N1C3=CC=CC=C3)CCCC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


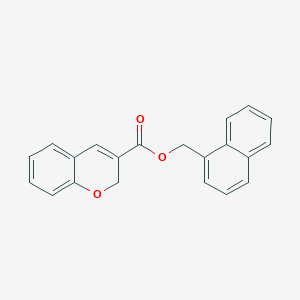
![Rel-(1R,5S)-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12925632.png)

![5-Benzyl-6-ethyl-3-methoxy-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12925638.png)
![5-(4-Chlorophenyl)-7-(3,4-dichlorophenyl)-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12925640.png)
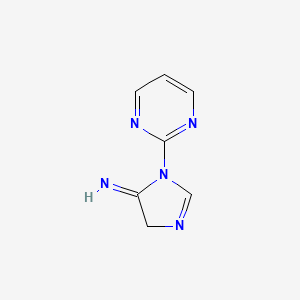
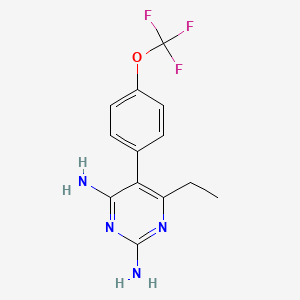
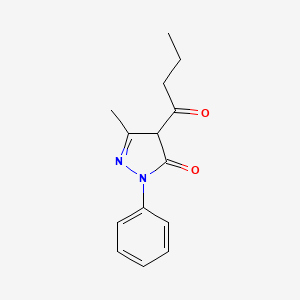
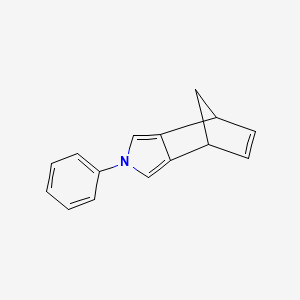
![2-[(Furan-3-yl)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925673.png)
